![molecular formula C22H29NO3 B5100530 4-[6-(3-phenoxyphenoxy)hexyl]morpholine CAS No. 5361-88-6](/img/structure/B5100530.png)
4-[6-(3-phenoxyphenoxy)hexyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(3-phenoxyphenoxy)hexyl]morpholine, commonly known as PPHE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPHE belongs to the class of morpholine derivatives and has a unique structure that makes it a promising candidate for various biological applications.
Mecanismo De Acción
The mechanism of action of PPHE is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. PPHE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. PPHE also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. Additionally, PPHE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
PPHE has been shown to have a range of biochemical and physiological effects in various studies. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. PPHE has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells exposed to oxidative stress. Moreover, PPHE has been found to improve cardiac function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPHE has several advantages for lab experiments, including its high potency and selectivity for specific targets, its low toxicity, and its ability to cross the blood-brain barrier. However, PPHE also has some limitations, such as its poor solubility in water and its instability under certain conditions. These limitations can make it challenging to use PPHE in certain experimental setups, and researchers must carefully optimize the conditions to obtain reliable results.
Direcciones Futuras
There are several future directions for the study of PPHE, including its potential applications in the treatment of neurodegenerative diseases, its use as a therapeutic agent for cancer, and its role in modulating the immune system. Additionally, further studies are needed to elucidate the precise mechanism of action of PPHE and to optimize its synthesis and formulation for clinical use. Overall, PPHE is a promising compound that has the potential to make significant contributions to the field of medicine and biomedical research.
Métodos De Síntesis
The synthesis of PPHE involves the reaction of 3-phenoxyphenol with 6-bromohexanol in the presence of potassium carbonate and copper powder to obtain 6-(3-phenoxyphenoxy)hexanol. The subsequent reaction of 6-(3-phenoxyphenoxy)hexanol with morpholine in the presence of triethylamine and p-toluenesulfonic acid yields PPHE. The synthesis of PPHE is a multi-step process that requires careful handling of the reagents and optimization of the reaction conditions.
Aplicaciones Científicas De Investigación
PPHE has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. PPHE has also been investigated for its ability to modulate the immune system and improve cardiovascular function. Moreover, PPHE has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[6-(3-phenoxyphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1(6-13-23-14-17-24-18-15-23)2-7-16-25-21-11-8-12-22(19-21)26-20-9-4-3-5-10-20/h3-5,8-12,19H,1-2,6-7,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLWHIPTLVHSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368614 |
Source


|
| Record name | 4-[6-(3-phenoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5361-88-6 |
Source


|
| Record name | 4-[6-(3-phenoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

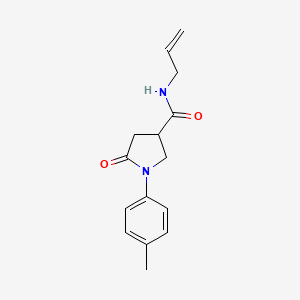
![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)
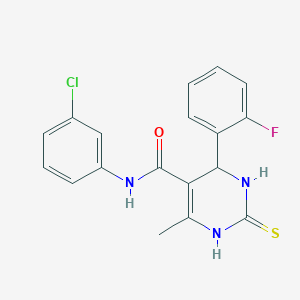
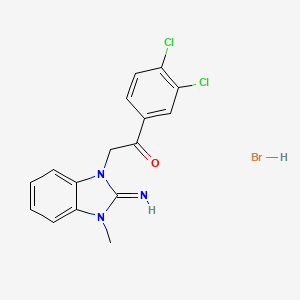
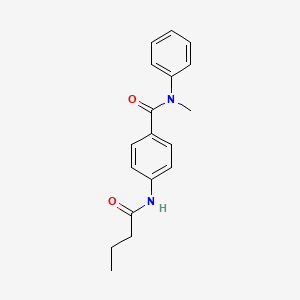
![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)
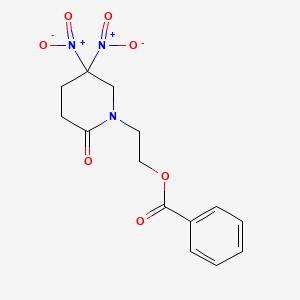
![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
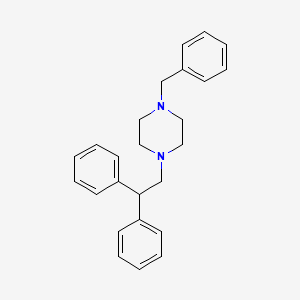
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)